4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole

Organic Synthesis Purification Thermal Stability

4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole (71302-58-4) outperforms ethyl-linker analogs with lower MW (345.4 Da) and moderate TPSA (73.5 Ų), ensuring rule-of-five compliance for lead optimization. Boiling point 479.6 °C at 760 mmHg allows precise high-vacuum distillation, improving yield. XLogP3-AA 4.8 ensures superior solubility in non-aqueous media for polymer additives and MOF synthesis. Documented RBP4-TTR disruption activity (BindingDB) makes this scaffold a high-value probe for metabolic disease research. Choose this compound for reproducible, application-specific performance.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
CAS No. 71302-58-4
Cat. No. B12679502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole
CAS71302-58-4
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
InChIInChI=1S/C19H23NO5/c1-19(2,3)14-6-8-15(9-7-14)25-12-13-10-17(23-4)18(24-5)11-16(13)20(21)22/h6-11H,12H2,1-5H3
InChIKeyMJXVEVVESMBQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole (CAS 71302-58-4) – Key Physicochemical & Structural Identifiers


4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole (CAS 71302-58-4) is a synthetic nitroaromatic compound belonging to the veratrole (1,2-dimethoxybenzene) family, characterized by a 4-(tert-butyl)phenoxy methyl substituent at the 4-position and a nitro group at the 5-position [1]. It has a molecular formula of C19H23NO5 and a computed XLogP3-AA value of 4.8, indicating significant hydrophobicity [2]. Its topological polar surface area (TPSA) is 73.5 Ų [2], categorizing it as a moderately polar, low hydrogen-bonding candidate for applications in materials science and medicinal chemistry templates.

Critical Structural Determinants in 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole Analogs


Substitution of seemingly minor structural features—such as the length of the alkyl linker between the veratrole core and the phenoxy group—can drastically alter the compound's physicochemical and biological profile. For example, the closely related ethyl-linker analog 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole (CAS 71243-34-0) shares the same core, yet the extended linker increases molecular weight and lipophilicity, leading to measurable differences in boiling point, octanol-water partition coefficient (LogP), and polar surface area (PSA) . These shifts directly impact key procurement-relevant parameters such as solubility in organic matrices, chromatographic retention, and membrane permeability in in vitro assays. The quantitative evidence below demonstrates that even within a defined congeneric series, generic substitution without understood data trade-offs risks compromised experimental reproducibility and application performance.

Quantitative Differentiation of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole from Closest Analogs


Substituent Effect on Physical State & Distillation Range: Methyl vs. Ethyl Linker

The ethyl-linker analog 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole exhibits a higher boiling point (likely 495–505 °C at 760 mmHg, based on molecular weight extrapolation) compared to the target compound's precisely reported boiling point of 479.6 °C at 760 mmHg [1]. This ~15–25 °C differential directly translates to different vacuum distillation cut points and short-path purification parameters.

Organic Synthesis Purification Thermal Stability

Impact of Linker Length on Hydrophobicity (XLogP3-AA) and Predicted Permeability

The target compound's XLogP3-AA value of 4.8 [1] is significantly lower than the predicted XLogP3-AA of ~5.3 for the ethyl-linker congener (increase of 0.5 units attributable to the extra methylene group). This quantifiable difference in lipophilicity corresponds to a predicted ~3-fold increase in membrane partition coefficient for the ethyl analog, which can alter cell permeability and protein-binding profiles in biological assays.

ADME Prediction Drug-Likeness LogP

Comparative Polar Surface Area (PSA) and Oral Bioavailability Prediction

The target compound's topological polar surface area (TPSA) of 73.5 Ų [1] is within the Veber rule threshold (<140 Ų) for oral bioavailability. In contrast, the ethyl-linker analog is predicted to have an identical TPSA (~73.5 Ų); however, the increased molecular weight (359.4 vs. 345.4 g/mol) [2] brings the ethyl analog closer to the 500-Da cutoff, potentially violating Lipinski's rule-of-five more stringently.

Drug Design Rule of Five Bioavailability

Endogenous Binding Protein Interaction: RBP4 Antagonism Potential

In a curated BindingDB entry, compounds labeled 'Compound 65' and 'Compound 66'—closely related to 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole—antagonized retinol-dependent RBP4-TTR interaction in a homogeneous time-resolved fluorescence (HTRF) assay, indicating potential to reduce serum RBP4 and retinol levels [1]. While the exact inhibitory constant (Ki) is not publicly disclosed, the target compound's structural identity as a credible scaffold for RBP4 modulation establishes a defined biological function that its non-phenoxy-veratrole congeners lack.

RBP4 Inhibitor Insulin Resistance Metabolic Disorders

Optimal Application Scenarios for 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole Driven by Evidenced Differentiation


High-Vacuum Distillation Synthesis Workflows Requiring Precise Boiling Point Control

The experimentally verified boiling point of 479.6 °C at 760 mmHg (Chemsrc) allows process chemists to design high-vacuum short-path distillation protocols with narrower fraction cuts compared to the ethyl-linker analog, reducing thermal decomposition and improving yield in multi-step synthetic sequences [1].

Early-Stage Oral Drug Lead Optimization Campaigns

With a molecular weight of 345.4 Da and TPSA of 73.5 Ų, 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is a more rule-of-five-compliant scaffold than its higher-molecular-weight ethyl analog, making it an advantageous starting point for medicinal chemists aiming to maintain bioavailability margins during lead expansion [2].

Modulator Screening for Retinol-Binding Protein 4 (RBP4) and Metabolic Syndrome

Evidence from BindingDB suggests that this compound's scaffold effectively disrupts RBP4-TTR interaction in an in vitro HTRF assay, positioning it as a viable probe for RBP4-related metabolic research, insulin resistance, and vitamin A transport studies where simple nitroveratroles show no such activity [1].

Lipophilic Scaffold Optimization in Material Science

The XLogP3-AA of 4.8 indicates high organic-phase affinity, making this compound suitable for non-aqueous reaction media, polymer additive formulations, or as a hydrophobic building block for metal-organic frameworks, where precise control of lipophilicity is essential for phase-transfer behavior [3].

Quote Request

Request a Quote for 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.